(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one
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Description
(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H17NO4 and its molecular weight is 371.392. The purity is usually 95%.
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Biological Activity
(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one, a compound featuring a complex structure with potential pharmacological properties, has garnered interest in recent years. This article reviews its biological activity, focusing on anticancer, antibacterial, antifungal, and antioxidant properties, supported by data tables and case studies.
Chemical Structure
The compound's structure is characterized by the presence of a benzo[d]oxazole moiety, furan ring, and a substituted phenyl group. This structural diversity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, a study employing MTT assays demonstrated that derivatives of similar structures exhibited potent cytotoxic effects against various cancer cell lines. The results indicated that modifications to the substituents influenced the cytotoxicity levels significantly.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
(Z)-Compound | A431 (Epidermoid Carcinoma) | 44.77 | |
(Z)-Compound | HCT116 (Colon Cancer) | 201.45 | |
Doxorubicin | A431 | 10.0 |
Antibacterial and Antifungal Activity
The compound has also been assessed for its antibacterial and antifungal activities. Studies have shown that derivatives exhibit varying degrees of effectiveness against gram-positive and gram-negative bacteria.
Table 2: Antibacterial Activity
Compound | Bacteria Strain | MIC (µg/mL) | Reference |
---|---|---|---|
(Z)-Compound | E. faecalis | 20.8 | |
(Z)-Compound | S. aureus | 15.5 | |
Control | Penicillin | 10.0 |
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH assay, which measures the ability to scavenge free radicals. Results indicated that the compound demonstrated significant antioxidant activity, suggesting its potential role in preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that this compound binds effectively to key enzymes involved in cancer progression and bacterial metabolism.
Case Study: Molecular Docking Analysis
A computational study conducted on similar compounds revealed binding affinities indicating that these compounds could inhibit the activity of proteins associated with cancer cell proliferation and bacterial growth.
Properties
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-[4-[(E)-prop-1-enoxy]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-2-13-26-17-11-9-16(10-12-17)22(25)19(15-18-6-5-14-27-18)23-24-20-7-3-4-8-21(20)28-23/h2-15H,1H3/b13-2+,19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBKJIDHYMFRHR-RIHSKRERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CO2)/C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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